molecular formula C17H23NO3S2 B2461077 4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 1208519-60-1

4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2461077
CAS No.: 1208519-60-1
M. Wt: 353.5
InChI Key: WUAUKDHTLUGQMJ-UHFFFAOYSA-N
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Description

4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with ethoxy, dimethyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsThe thiophene group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitution can be facilitated by bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the sulfonamide group, in particular, is significant for its potential biological activity and ability to form strong hydrogen bonds.

Properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(1-thiophen-2-ylpropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S2/c1-5-21-17-12(2)9-16(10-13(17)3)23(19,20)18-14(4)11-15-7-6-8-22-15/h6-10,14,18H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAUKDHTLUGQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC(C)CC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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